molecular formula C8H4F3N3O2 B12971164 3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid

3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B12971164
M. Wt: 231.13 g/mol
InChI Key: SIQFLHGAEVOGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that features both imidazo and pyrazine rings. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various fields such as organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with trifluoroacetic anhydride, followed by cyclization with a suitable carboxylic acid derivative . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid
  • Imidazo[1,2-a]pyridines
  • Pyrazine derivatives

Uniqueness

3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and biological activity compared to similar compounds .

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

3-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-13-6-2-12-4(7(15)16)3-14(5)6/h1-3H,(H,15,16)

InChI Key

SIQFLHGAEVOGOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)C(=O)O)C(F)(F)F

Origin of Product

United States

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